3-Methylazepan-4-one hydrochloride
Overview
Description
3-Methylazepan-4-one hydrochloride, also known as MAZH, is a synthetic compound with the molecular formula C7H14ClNO . It is a yellow to brown solid and is used in laboratory settings .
Molecular Structure Analysis
The linear formula of 3-Methylazepan-4-one hydrochloride is C7H14ClNO . The InChI code is 1S/C7H13NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6,8H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
3-Methylazepan-4-one hydrochloride is a yellow to brown solid . It has a molecular weight of 163.65 g/mol . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Pharmaceutical Reference Standards
3-Methylazepan-4-one hydrochloride: is utilized as a reference standard in pharmaceutical testing . It’s essential for analytical development, method validation, and stability and release testing. High-quality reference standards ensure the reliability and accuracy of pharmaceutical products.
Antihistamine Research
This compound is related to Azelastine Hydrochloride , an antihistamine used to treat allergic symptoms . It serves as an impurity standard in the development and quality control of antihistamine medications, contributing to the creation of safer and more effective treatments.
Spectrophotometric Analysis
Researchers have developed spectrophotometric methods for estimating Azelastine HCl in pharmaceutical formulations, where 3-Methylazepan-4-one hydrochloride is a key component . This method is crucial for ensuring the correct dosage and efficacy of the medication.
Pharmacological Studies
The compound is used in pharmacological research to study its effects and potential as a therapeutic agent . It’s vital for understanding the pharmacodynamics and pharmacokinetics of new drugs.
Chemical Synthesis
In synthetic chemistry, 3-Methylazepan-4-one hydrochloride is a valuable intermediate. It’s used in the synthesis of various chemical compounds, playing a significant role in the development of new molecules with potential industrial applications .
Environmental Impact Studies
While specific studies on the environmental impact of 3-Methylazepan-4-one hydrochloride are not readily available, safety data sheets provide information on handling, storage, and disposal to minimize environmental risks . This data is crucial for laboratories and industries to ensure environmentally responsible practices.
Safety and Hazards
The compound is associated with certain hazards. It has been classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves and eye/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
3-methylazepan-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBDSWVDXDCDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazepan-4-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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